2-Chloro-5-iodopyrimidine
Overview
Description
2-Chloro-5-iodopyrimidine is a halo-substituted pyridine . It is used in biology applications as a synthesis intermediate in multi-step synthesis .
Synthesis Analysis
This compound may be used as a reagent in the multi-step synthesis of (±)-epibatidine . It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .
Molecular Structure Analysis
The molecular formula of this compound is C4H2ClIN2 . The InChI representation of the molecule is InChI=1S/C4H2ClIN2/c5-4-7-1-3 (6)2-8-4/h1-2H
. The Canonical SMILES representation is C1=C (C=NC (=N1)Cl)I
.
Chemical Reactions Analysis
This compound is a halo-substituted pyridine and may be used as a reagent in the multi-step synthesis of (±)-epibatidine . It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 240.43 g/mol . The compound is light sensitive and should be stored in a dry, cool, and well-ventilated place .
Scientific Research Applications
Structural Applications in Chemistry
Self-Assembly of Ag(I) Complexes : 2-Chloro-5-iodopyrimidine, under the derivative form of 2-amino-5-iodopyrimidine, has been utilized in synthesizing Ag(I) complexes. These complexes exhibit unique cyclic self-assembly, forming 24-membered metallocycles and 3D structures due to the strong nucleophilic character of the iodine atom (Wu et al., 2011).
Formation of One-Dimensional Coordination Polymers : Studies on Cu(I) coordination polymers based on 2-amino-5-halopyrimidines, including 2-amino-5-iodopyrimidine, reveal the role of halogen atoms in creating one-dimensional zigzag chain structures. This highlights its structural significance in coordination chemistry (Chhetri et al., 2017).
Chemical Reactions and Synthesis
Spectrophotometric Studies : The interaction of 2-aminopyrimidine with iodine, representative of σ-type acceptors, has been studied for insights into charge transfer complexation and chemical reactions. This demonstrates its role in understanding chemical reaction mechanisms (Rabie et al., 2007).
Halogen/Halogen Displacement in Heterocycles : Research on silyl-mediated halogen/halogen displacement involves this compound, showcasing its application in synthetic chemistry for modifying heterocyclic compounds (Schlosser & Cottet, 2002).
Synthesis of Labeled Compounds : The synthesis of 5-amino-4-iodopyrimidine labeled with carbon-14, carbon-13, and nitrogen-15, starting from this compound, has been developed. This is crucial for creating intermediates for carbon–nitrogen and carbon–carbon bond formations (Latli et al., 2008).
Photochemical Properties
- Photochemistry Studies : The photochemistry of related compounds like 2-chloropyrimidine has been investigated, leading to insights into the photolytic behavior of such compounds, which can be extrapolated to understand the properties of this compound (Lindqvist et al., 2002).
Crystal Structure Analysis
- Crystal Structure Determination : Studies on compounds like 5-iodouracil, closely related to this compound, provide insights into the crystal structure, offering valuable information for the understanding of its structural aspects (Portalone, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that halogenated pyrimidines, like 2-chloro-5-iodopyrimidine, are often used as building blocks in the synthesis of various bioactive compounds .
Mode of Action
It is known to be used as a reagent in the multi-step synthesis of various compounds . The halogen atoms in the molecule can participate in various reactions, such as coupling reactions, which can lead to the formation of new compounds .
Result of Action
As a building block in the synthesis of various bioactive compounds, its effects would largely depend on the specific compound it is incorporated into .
Properties
IUPAC Name |
2-chloro-5-iodopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZRCNZXKKTLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364898 | |
Record name | 2-chloro-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32779-38-7 | |
Record name | 2-chloro-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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